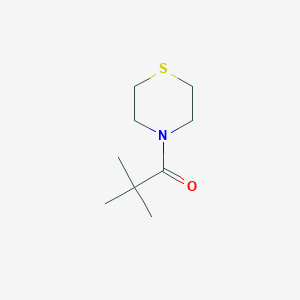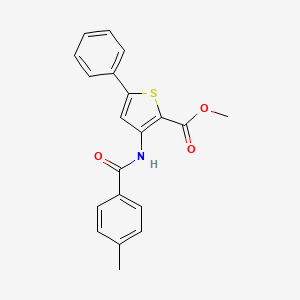![molecular formula C10H18N2O2 B6523332 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one CAS No. 2034454-23-2](/img/structure/B6523332.png)
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one (MOP) is a synthetic organic compound that belongs to the pyrrolo[3,4-c]pyrrol family of compounds. It has been extensively studied for its potential applications in the fields of medicinal chemistry, materials science and biochemistry. MOP is a highly versatile compound that can be used in a variety of ways, from pharmaceuticals to materials science.
科学研究应用
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science and biochemistry. In medicinal chemistry, this compound has been used as a building block for the synthesis of a variety of novel drugs and pharmaceuticals. In materials science, this compound has been used as a precursor for the synthesis of a variety of polymers, such as polyurethanes and polyesters. In biochemistry, this compound has been used as a model compound in the study of enzyme-catalyzed reactions and as a substrate for the synthesis of peptides.
作用机制
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has been studied extensively for its potential applications in the fields of medicinal chemistry, materials science and biochemistry. In medicinal chemistry, this compound has been used as a building block for the synthesis of a variety of novel drugs and pharmaceuticals. In materials science, this compound has been used as a precursor for the synthesis of a variety of polymers, such as polyurethanes and polyesters. In biochemistry, this compound has been used as a model compound in the study of enzyme-catalyzed reactions and as a substrate for the synthesis of peptides.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that this compound can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects in animal models.
实验室实验的优点和局限性
The use of 2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one in laboratory experiments has several advantages. One advantage is that it is relatively easy to synthesize, and thus can be used as a starting material in a variety of laboratory experiments. In addition, this compound is a highly versatile compound, and can be used in a variety of ways, from pharmaceuticals to materials science. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively unstable compound, and thus is prone to decomposition and oxidation. In addition, this compound is a relatively expensive compound, and thus can be cost-prohibitive for some laboratory experiments.
未来方向
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one has a wide range of potential applications, and thus there are numerous potential future directions for research. One potential future direction is the development of novel drugs and pharmaceuticals based on this compound. In addition, this compound could be used as a precursor for the synthesis of a variety of polymers, such as polyurethanes and polyesters. Furthermore, this compound could be used as a model compound in the study of enzyme-catalyzed reactions and as a substrate for the synthesis of peptides. Finally, this compound could be used to study its potential effects on biochemical and physiological processes, such as the inhibition of acetylcholinesterase and its anti-inflammatory and anti-cancer effects.
合成方法
2-methoxy-1-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, the Grignard reaction, and the Suzuki reaction. The Wittig reaction is the most commonly used method for the synthesis of this compound, as it is a relatively simple and cost-effective method. The reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields the desired product in high yields and is relatively simple to perform.
属性
IUPAC Name |
2-methoxy-1-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-3-8-5-12(6-9(8)4-11)10(13)7-14-2/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZZHGWIPPAVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B6523249.png)
![methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B6523251.png)
![methyl 4-[2-amino-3-cyano-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B6523259.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523265.png)
![2-amino-4-(2,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523275.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-4-(4-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523285.png)
![2-amino-6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523287.png)
![2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523300.png)
![4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid](/img/structure/B6523309.png)
![N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide](/img/structure/B6523324.png)

![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)
